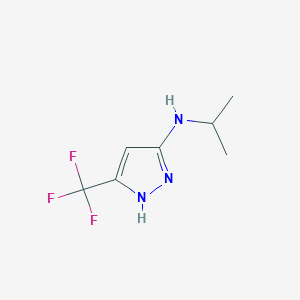

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a trifluoromethyl group at the 3-position and an isopropyl substituent on the pyrazole nitrogen. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the isopropyl moiety modulates steric and electronic properties . Its synthesis typically involves condensation of hydrazine derivatives with β-ketonitriles or via multi-component cyclization reactions .

Properties

IUPAC Name |

N-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-4(2)11-6-3-5(12-13-6)7(8,9)10/h3-4H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIHJHWCXFNUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 3-(trifluoromethyl)-1H-pyrazol-5-amine in dry dimethylformamide (DMF) under nitrogen, followed by the addition of potassium carbonate (2.2 equiv.) and isopropyl bromide (1.1 equiv.). The mixture is stirred at 80°C for 12–24 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Key Parameters:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reactivity.

-

Base: Inorganic bases (e.g., K₂CO₃) or organic bases (e.g., triethylamine) facilitate deprotonation.

-

Temperature: Elevated temperatures (80–100°C) improve reaction kinetics.

Yield optimization studies indicate that excess alkylating agent (1.5 equiv.) and prolonged reaction times (24–48 hours) increase conversion rates to 60–75%. Competing dialkylation is minimized by controlling stoichiometry.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times while maintaining yields. A protocol adapted from analogous pyrazole alkylations involves:

-

Mixing 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 equiv.), isopropyl bromide (1.2 equiv.), and triethylamine (3.0 equiv.) in 1,4-dioxane.

-

Irradiating the mixture at 150°C for 15 minutes in a microwave reactor.

-

Purifying the product via flash chromatography.

This method achieves yields of 65–70% with >95% regioselectivity for N1-alkylation, as confirmed by ¹H NMR analysis. The trifluoromethyl group’s inductive effect ensures minimal N2 substitution.

Reductive Amination Strategies

While less common, reductive amination offers an alternative pathway. Reacting 3-(trifluoromethyl)-1H-pyrazol-5-amine with acetone in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) yields the target compound. However, this method is less efficient (30–40% yield) due to competing imine formation and over-reduction.

Protection-Deprotection Approaches

For substrates prone to side reactions, a protection strategy is employed:

-

Protection: Acetylation of the 5-amine group using acetyl chloride and 4-methylmorpholine in dichloromethane.

-

Alkylation: Treating the protected intermediate (N-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide) with isopropyl bromide/K₂CO₃ in DMF at 100°C.

-

Deprotection: Cleaving the acetamide group with aqueous NaOH in methanol.

This three-step sequence achieves 50–55% overall yield, with HPLC purity >98%.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Regioselectivity |

|---|---|---|---|

| Direct Alkylation | 60–75% | 12–24 h | >95% N1 |

| Microwave-Assisted | 65–70% | 15 min | >95% N1 |

| Reductive Amination | 30–40% | 24 h | 80–85% N1 |

| Protection-Deprotection | 50–55% | 36 h (total) | >99% N1 |

Direct alkylation and microwave methods are preferred for scalability and efficiency, whereas protection-deprotection is reserved for sensitive substrates.

Mechanistic Insights and Challenges

Regioselectivity Control

The trifluoromethyl group at position 3 stabilizes the conjugate base at N1 through resonance, making it the predominant site for alkylation. Density functional theory (DFT) calculations suggest a 12–15 kcal/mol energy preference for N1 attack over N2.

Side Reactions

-

Dialkylation: Occurs with excess alkylating agent, forming N1,N1-diisopropyl byproducts.

-

Oxidation: The amine group may oxidize under prolonged heating, necessitating inert atmospheres.

Characterization and Validation

Successful syntheses are validated via:

-

¹H NMR: Distinct singlet for the pyrazole H4 proton (δ 6.40–6.60 ppm) and isopropyl methyl doublets (δ 1.10–1.30 ppm).

-

HPLC: Purity >95% using C18 columns (acetonitrile/water gradient).

Industrial-Scale Considerations

Kilogram-scale productions employ continuous flow reactors to enhance heat transfer and mixing. A typical setup involves:

-

Pumping 3-(trifluoromethyl)-1H-pyrazol-5-amine and isopropyl bromide in DMF through a heated reactor (100°C, 10 min residence time).

-

In-line quenching with water.

-

Continuous extraction and crystallization.

This approach achieves 70–75% yield with 90% solvent recovery .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used under mild to moderate conditions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the Pyrazole Core

The biological and physicochemical properties of pyrazole-3-amine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Biological Activity

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for further development in treating infections.

- Antifungal Properties : Similar studies have shown antifungal activity, suggesting its potential utility in managing fungal infections.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular pathways involved depend on the specific application and context of use.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. In vitro assays indicated that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Case Study: Antimicrobial Efficacy

In a separate study, the antimicrobial properties were evaluated against a panel of pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Q. Basic Characterization

- 1H NMR : Key peaks include aromatic protons (δ 6.5–7.9 ppm) and NH signals (δ 10–13 ppm). For example, the pyrazole-NH proton in 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine appears at δ 13.13 .

- Mass Spectrometry : ESIMS or FAB+ confirms molecular ion peaks (e.g., m/z 302 [M+H]+ for trifluoromethyl-substituted derivatives) .

Advanced Analysis - X-ray Crystallography : Used to resolve ambiguous regiochemistry in substituted pyrazoles (e.g., triazenylpyrazole hybrids in ).

- HPLC-Purity Checks : Monitor by-products (e.g., unreacted hydrazine) using reverse-phase HPLC with UV detection (tr = 3.77–5.09 min in ).

What strategies address contradictions in biological activity data for pyrazole derivatives?

Basic Screening

Initial assays (e.g., antiproliferative or enzyme inhibition) should include positive controls (e.g., cisplatin for cytotoxicity) and dose-response curves. Inconsistent activity may arise from impurities; repurification via column chromatography or recrystallization is recommended .

Advanced Resolution

- SAR Studies : Compare analogs (e.g., 1-cyclopentyl vs. N-isopropyl substituents) to identify critical pharmacophores. For example, the trifluoromethyl group enhances metabolic stability but may reduce solubility .

- Computational Modeling : Molecular docking (e.g., Plasmodium falciparum Prolyl-tRNA-synthetase in ) validates target engagement and explains activity outliers .

How can reaction yields be improved for N-functionalized pyrazole derivatives?

Q. Basic Optimization

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SN2 reactions. achieved 90% yield using ethanol for cyclization .

- Temperature Control : Low temperatures (–20°C) prevent diazonium salt decomposition during synthesis ().

Advanced Techniques - Catalysis : Tetrabutylammonium iodide mediates sulfenylation of pyrazol-amines with arylsulfonyl hydrazides, improving selectivity and yield (up to 82% in ).

- Microwave Assistance : Reduces reaction times for heterocycle formation (not explicitly cited but inferred from modern synthetic trends).

What are the challenges in scaling up pyrazole-amine synthesis for preclinical studies?

Q. Basic Considerations

- Safety : Handling hydrazine derivatives requires strict inert conditions (N2/Ar) due to explosivity .

- Cost-Efficiency : Replace expensive reagents (e.g., BF3·Et2O) with cheaper alternatives (e.g., H2SO4 catalysis) where possible.

Advanced Solutions - Flow Chemistry : Continuous processing minimizes intermediate isolation and improves reproducibility for multi-step syntheses (e.g., triazole-pyrazole hybrids in ).

- Green Chemistry : Use water or ethanol as solvents to reduce environmental impact .

How do substituents influence the spectroscopic properties of pyrazole-amines?

Q. Basic Trends

- Trifluoromethyl Groups : Deshield adjacent protons (e.g., pyrazole-CH at δ 7.04 in ) and split 19F NMR signals (–60 to –70 ppm).

- N-Isopropyl : Methyl protons appear as doublets (δ 1.2–1.5 ppm) in 1H NMR .

Advanced Analysis - Dynamic NMR : Detect rotational barriers in hindered N-alkyl groups (e.g., isopropyl vs. cyclohexyl).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex analogs (e.g., triazenylpyrazole hybrids) .

What are the best practices for storing and handling this compound?

Q. Basic Protocols

- Storage : –20°C under argon in amber vials to prevent photodegradation and moisture absorption.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., diazonium salt formation in ).

Advanced Stability Studies - Forced Degradation : Expose to heat/humidity and monitor decomposition via LC-MS. Trifluoromethyl groups enhance stability but may hydrolyze under strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.